Dimethoxy(methyl)(oct-7-en-1-yl)silane
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Overview
Description
Dimethoxy(methyl)(oct-7-en-1-yl)silane is an organosilicon compound with the molecular formula C11H24O2Si and a molecular weight of 216.39 g/mol . It is characterized by the presence of a silicon atom bonded to a methyl group, two methoxy groups, and an oct-7-en-1-yl group. This compound is used in various chemical applications due to its unique reactivity and properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Dimethoxy(methyl)(oct-7-en-1-yl)silane can be synthesized through the hydrosilylation reaction of oct-7-en-1-ol with dimethoxymethylsilane in the presence of a platinum catalyst. The reaction typically occurs under mild conditions, with the platinum catalyst facilitating the addition of the silicon-hydrogen bond across the carbon-carbon double bond of oct-7-en-1-ol .
Industrial Production Methods
Industrial production of this compound involves similar hydrosilylation processes but on a larger scale. The reaction is carried out in a continuous flow reactor to ensure efficient mixing and heat transfer. The use of a platinum catalyst is common, and the reaction conditions are optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions
Dimethoxy(methyl)(oct-7-en-1-yl)silane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form silanols and siloxanes.
Reduction: Reduction reactions can convert the compound into simpler silanes.
Substitution: The methoxy groups can be substituted with other functional groups, such as halides or alkoxides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenating agents like thionyl chloride (SOCl2) or alkoxides like sodium methoxide (NaOMe) are employed.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Simpler silanes.
Substitution: Halosilanes or alkoxysilanes.
Scientific Research Applications
Dimethoxy(methyl)(oct-7-en-1-yl)silane has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of dimethoxy(methyl)(oct-7-en-1-yl)silane involves the reactivity of the silicon atom and its ability to form stable bonds with various functional groups. The compound can undergo hydrosilylation reactions, where the silicon-hydrogen bond adds across carbon-carbon double bonds, leading to the formation of new silicon-carbon bonds. This reactivity is facilitated by the presence of catalysts, such as platinum, which lower the activation energy of the reaction .
Comparison with Similar Compounds
Similar Compounds
Methyldimethoxysilane: Similar in structure but lacks the oct-7-en-1-yl group.
Trimethoxy(7-octen-1-yl)silane: Contains three methoxy groups instead of two.
Uniqueness
Dimethoxy(methyl)(oct-7-en-1-yl)silane is unique due to the presence of both methoxy groups and an oct-7-en-1-yl group, which imparts distinct reactivity and properties. This combination allows for versatile applications in various fields, making it a valuable compound in both research and industry .
Properties
Molecular Formula |
C11H24O2Si |
---|---|
Molecular Weight |
216.39 g/mol |
IUPAC Name |
dimethoxy-methyl-oct-7-enylsilane |
InChI |
InChI=1S/C11H24O2Si/c1-5-6-7-8-9-10-11-14(4,12-2)13-3/h5H,1,6-11H2,2-4H3 |
InChI Key |
QPCREUPSJUTHLC-UHFFFAOYSA-N |
Canonical SMILES |
CO[Si](C)(CCCCCCC=C)OC |
Origin of Product |
United States |
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